

Validating the Structure of 3-Formylphenyl Acetate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-Formylphenyl acetate

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A definitive guide for researchers on the structural verification of **3-Formylphenyl acetate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its ortho- and para- isomers, detailed experimental protocols, and a logical workflow for unambiguous structural determination.

The correct identification of isomeric structures is a critical step in chemical synthesis and drug development. **3-Formylphenyl acetate**, a valuable building block in organic synthesis, can be easily mistaken for its isomers, 2-formylphenyl acetate and 4-formylphenyl acetate. This guide demonstrates the power of ^1H and ^{13}C NMR spectroscopy as a rapid and reliable tool for the structural validation of **3-formylphenyl acetate** by highlighting the distinct spectral differences between the three isomers.

Comparative ^1H NMR Data

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In **3-formylphenyl acetate** (meta-substituted), the protons are less deshielded compared to the ortho- and para- isomers where the electron-withdrawing aldehyde group has a more direct influence on the electronic environment of the adjacent protons. The table below summarizes the key ^1H NMR spectral data for the three isomers.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Formylphenyl acetate	Aldehyde (-CHO)	~10.0	s	-
	Aromatic (H2)	~7.86	s	-
	Aromatic (H4)	~7.77	d	7.6
	Aromatic (H5)	~7.49	t	7.8
	Aromatic (H6)	~7.61	d	7.9
Acetate (-COCH ₃)		~2.3	s	-
2-Formylphenyl acetate	Aldehyde (-CHO)	~10.2	s	-
	Aromatic	~7.2-7.9	m	-
	Acetate (-COCH ₃)	~2.2	s	-
4-Formylphenyl acetate	Aldehyde (-CHO)	~9.95	s	-
	Aromatic (H2, H6)	~7.87	d	-
	Aromatic (H3, H5)	~7.26	d	-
	Acetate (-COCH ₃)	~2.30	s	-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Comparative ¹³C NMR Data

The position of the substituents also leads to distinct chemical shifts in the ^{13}C NMR spectra. The carbonyl carbon of the aldehyde and the carbons of the aromatic ring are particularly sensitive to the substitution pattern.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3-Formylphenyl acetate	Aldehyde (-CHO)	~190.9
Acetate (C=O)	~169.0	
Aromatic (C1)	~151.0	
Aromatic (C2)	~128.0	
Aromatic (C3)	~137.8	
Aromatic (C4)	~130.4	
Aromatic (C5)	~129.3	
Aromatic (C6)	~135.5	
Acetate (-CH ₃)	~21.0	
2-Formylphenyl acetate	Aldehyde (-CHO)	-
Acetate (C=O)	-	
Aromatic	-	
Acetate (-CH ₃)	-	
4-Formylphenyl acetate	Aldehyde (-CHO)	~191.0
Acetate (C=O)	-	
Aromatic	-	
Acetate (-CH ₃)	-	

Note: Complete experimental data for 2- and 4-formylphenyl acetate were not fully available in the searched literature. The presented data for **3-formylphenyl acetate** is based on available literature values.

Experimental Protocols

Sample Preparation

- **Weighing the Sample:** Accurately weigh 5-25 mg of the formylphenyl acetate isomer for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl_3), Acetone- d_6 , or DMSO- d_6).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Labeling:** Clearly label the NMR tube with the sample identification.

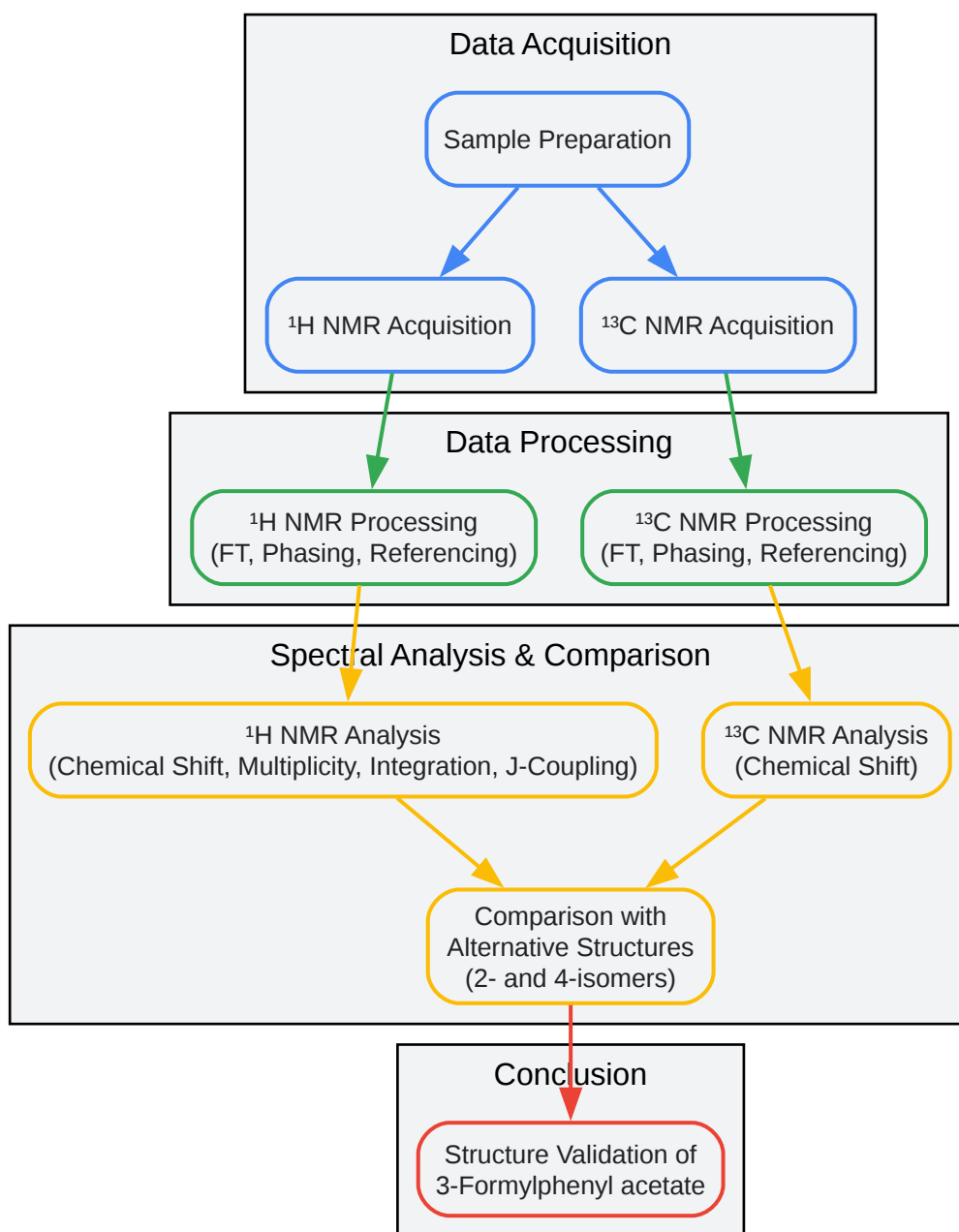
NMR Data Acquisition

- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Locking and Shimming:** The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (typically 8 to 16 for a sample of this concentration).
 - Acquire the Free Induction Decay (FID).
- **^{13}C NMR Acquisition:**

- Set the appropriate spectral width (e.g., -10 to 220 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the number of scans (typically 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).
- Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Pick the peaks and report the chemical shifts and coupling constants.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **3-Formylphenyl acetate** using NMR spectroscopy.



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